![molecular formula C13H12F3N5O2S B2829014 N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide CAS No. 321538-15-2](/img/structure/B2829014.png)

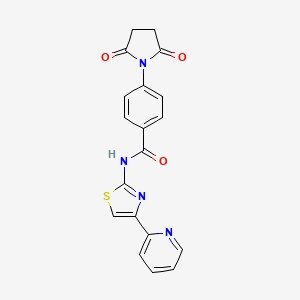

N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

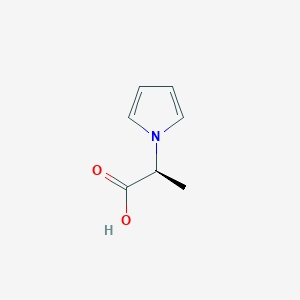

“N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methylbenzenesulfonohydrazide” is a chemical compound with the CAS Number: 321538-15-2. It has a molecular weight of 359.33 . The compound is solid in physical form .

Chemical Reactions Analysis

While the specific chemical reactions involving “N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methylbenzenesulfonohydrazide” are not detailed in the sources, related compounds undergo various chemical reactions. For instance, a Pd-catalyzed coupling reaction was mentioned in one source .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and conformational studies of pyrazole derivatives are explored, highlighting the molecular and crystal structure determinations through single crystal X-ray diffraction and computational methods. These studies offer insights into the design and optimization of new pyrazole-based compounds for various applications (P. Channar et al., 2019).

Catalysis and Reaction Mechanisms

Research on N-heterocyclic carbenes derived from triazolium salts demonstrates their effectiveness in generating homoenolate species from alpha,beta-unsaturated aldehydes, leading to the synthesis of pyrazolidinones. This illustrates the compound's role in catalysis and its potential for developing new synthetic methodologies (A. Chan & K. Scheidt, 2008).

Antitumor Activity

A study outlines an efficient method for obtaining novel pyrazole derivatives, which exhibited significant effects against cancer cell lines in a mouse tumor model, underscoring the potential of pyrazole-based compounds in developing anticancer therapies (I. Nassar et al., 2015).

Catalytic Applications in Organic Synthesis

Investigations into the use of nano α-Al2O3 supported catalysts for the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives highlight the role of pyrazole-based compounds in facilitating environmentally benign synthetic routes (B. Maleki & S. S. Ashrafi, 2014).

Synthesis and Evaluation of Anti-inflammatory Compounds

A series of 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-2, providing a foundation for the development of new anti-inflammatory drugs. This work emphasizes the therapeutic potential of pyrazole-based sulfonamides (T. Penning et al., 1997).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to target thecalcitonin gene-related peptide (CGRP) receptor . CGRP receptors are primarily found in the meningeal blood vessels and dura , which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .

Mode of Action

Based on its potential target, it may act as aCGRP receptor antagonist . Antagonists typically work by binding to the receptor and blocking its activation, thereby preventing the physiological response.

Biochemical Pathways

Given its potential role as a cgrp receptor antagonist, it may influence thepain signaling pathways mediated by the CGRP receptor .

Result of Action

If it acts as a cgrp receptor antagonist, it could potentiallyreduce pain signals transmitted through the CGRP receptor .

Propiedades

IUPAC Name |

N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5O2S/c1-20-12(10(8-17)11(18-20)13(14,15)16)21(2)19-24(22,23)9-6-4-3-5-7-9/h3-7,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGBYHUQYASPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)N(C)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2828935.png)

![(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2828937.png)

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2828938.png)

![(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2828940.png)

![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2828944.png)

![Tert-butyl N-[(4-isocyanocyclohexyl)methyl]carbamate](/img/structure/B2828946.png)

![[2-(4-Butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2828947.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide](/img/structure/B2828951.png)